Epiroprim

概要

説明

Epiroprim is a small molecule drug that functions as an inhibitor of dihydrofolate reductase. It belongs to a family of drugs that act synergistically with dihydropteroate synthase inhibitors, such as those found in trimethoprim-sulfamethoxazole, which inhibit folate biosynthesis. This compound has been studied for its antibacterial activity against various pathogens, including Mycobacterium leprae, the causative agent of leprosy .

準備方法

Industrial Production Methods: The industrial production of Epiroprim likely involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This process would include steps such as purification, crystallization, and quality control to meet pharmaceutical standards .

化学反応の分析

Types of Reactions: Epiroprim undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound, potentially altering its biological activity.

Substitution: this compound can undergo substitution reactions where one functional group is replaced by another, which can be useful in the synthesis of analogs with different properties

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired chemical transformations .

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, or substituted derivatives of this compound .

科学的研究の応用

Introduction to Epiroprim

This compound is a selective inhibitor of microbial dihydrofolate reductase, a critical enzyme in the folate synthesis pathway of bacteria. This compound has garnered attention for its potential applications in treating various infectious diseases, particularly those caused by resistant strains of bacteria and protozoa. This article delves into the scientific research applications of this compound, highlighting its antibacterial and antiparasitic properties, along with documented case studies.

Efficacy Against Bacterial Strains

This compound has demonstrated significant antibacterial activity against a range of gram-positive and some gram-negative bacteria. Research indicates that it is particularly effective against:

- Staphylococci : this compound shows superior activity compared to trimethoprim, especially against strains resistant to trimethoprim-sulfamethoxazole combinations.

- Enterococci and Streptococci : The compound's efficacy extends to these pathogens, making it a valuable option in clinical settings where resistance is prevalent.

- Neisseria meningitidis and Moraxella catarrhalis : this compound exhibits notable activity against these pathogens, which are often implicated in respiratory infections .

Combination Therapy

This compound's effectiveness is enhanced when used in combination with other agents. For instance:

- With Dapsone : A synergistic effect has been observed when combining this compound with dapsone, particularly in treating infections caused by Mycobacterium leprae. This combination allows for lower doses of both drugs while maintaining bactericidal activity .

- In Mouse Models : In vivo studies have shown that the combination of this compound and dapsone can completely inhibit the growth of both dapsone-sensitive and resistant strains of M. leprae in mouse models, highlighting its potential for treating leprosy .

Clinical Implications

The promising results from various studies suggest that this compound could be integrated into treatment regimens for infections caused by multidrug-resistant organisms. Its ability to overcome resistance mechanisms makes it a candidate for further clinical exploration.

Activity Against Protozoan Pathogens

This compound has also been investigated for its antiparasitic properties. Notably:

- Toxoplasma gondii : Studies have shown that this compound, especially when used alongside dapsone, effectively reduces the burden of Toxoplasma gondii in infected models. This combination therapy has been noted to enhance therapeutic outcomes compared to monotherapy .

- Pneumocystis carinii : this compound has exhibited activity against Pneumocystis carinii pneumonia, particularly in immunocompromised patients, suggesting its role in prophylaxis and treatment .

Data Table: Summary of this compound Applications

| Application Area | Pathogen/Condition | Efficacy | Notes |

|---|---|---|---|

| Antibacterial | Staphylococci | Superior to trimethoprim | Effective against resistant strains |

| Enterococci | High activity | Synergistic with dapsone | |

| Moraxella catarrhalis | Notable activity | Important in respiratory infections | |

| Antiparasitic | Mycobacterium leprae | Complete inhibition in mouse models | Effective against both sensitive and resistant strains |

| Toxoplasma gondii | Enhanced efficacy with dapsone | Potential for treatment in immunocompromised patients | |

| Pneumocystis carinii | Active in prophylaxis | Significant for HIV/AIDS patients |

Case Study 1: Treatment of Leprosy

In a controlled study involving mice, researchers administered this compound at a concentration of 0.05% in the diet. The results showed complete inhibition of M. leprae growth, demonstrating its potential as part of a multidrug regimen for leprosy treatment. The study emphasized that combining this compound with dapsone allowed for significant reductions in required dosages while maintaining efficacy .

Case Study 2: Toxoplasmosis Management

A study examined the effects of this compound on Toxoplasma gondii infection in mice. The findings revealed that the combination of this compound and dapsone significantly reduced parasite loads compared to controls, indicating a promising avenue for treating toxoplasmosis, especially in immunocompromised individuals .

作用機序

Epiroprim exerts its effects by inhibiting the enzyme dihydrofolate reductase, which is essential for the synthesis of tetrahydrofolate, a cofactor required for the synthesis of nucleotides and amino acids. By inhibiting this enzyme, this compound disrupts folate biosynthesis, leading to the depletion of nucleotides and amino acids, which ultimately inhibits bacterial growth and replication .

類似化合物との比較

Trimethoprim: Like Epiroprim, trimethoprim is a dihydrofolate reductase inhibitor used in combination with sulfamethoxazole to inhibit folate biosynthesis.

Methotrexate: Methotrexate is another dihydrofolate reductase inhibitor, but it is primarily used as an anticancer and immunosuppressive agent.

Pyrimethamine: Pyrimethamine is a dihydrofolate reductase inhibitor used in the treatment of parasitic infections such as malaria and toxoplasmosis

Uniqueness of this compound: this compound is unique in its specific activity against certain bacterial pathogens and its potential for use in combination with other antibacterial agents to enhance efficacy. Its ability to inhibit dihydrofolate reductase makes it a valuable tool in the study of folate biosynthesis and drug resistance mechanisms .

生物活性

Epiroprim, a novel dihydrofolate reductase (DHFR) inhibitor, has garnered attention for its antibacterial and antimicrobial properties. This compound is particularly noteworthy for its efficacy against various pathogenic bacteria, including strains resistant to traditional treatments like trimethoprim. This article explores the biological activity of this compound, supported by data tables and case studies from recent research findings.

This compound selectively inhibits microbial dihydrofolate reductase, an enzyme crucial for folate synthesis in bacteria. By blocking this enzyme, this compound disrupts nucleotide synthesis, ultimately inhibiting bacterial growth. This mechanism is similar to that of trimethoprim but exhibits superior potency against certain pathogens.

Antibacterial Activity

This compound has demonstrated significant antibacterial activity against a range of gram-positive and some gram-negative bacteria. Notably, it has shown effectiveness against:

- Staphylococci

- Enterococci

- Pneumococci

- Streptococci

In comparative studies, this compound outperformed trimethoprim in inhibiting these pathogens, especially in strains resistant to trimethoprim itself.

Minimum Inhibitory Concentrations (MICs)

The following table summarizes the MIC values for this compound against various bacterial strains:

| Bacterial Strain | This compound MIC (µg/ml) | Trimethoprim MIC (µg/ml) |

|---|---|---|

| Staphylococcus aureus | 0.5 | 1.0 |

| Enterococcus faecalis | 0.25 | 1.0 |

| Streptococcus pneumoniae | 0.5 | 2.0 |

| Moraxella catarrhalis | 0.5 | >16 |

| Neisseria meningitidis | 1.0 | >16 |

Synergistic Effects with Dapsone

Research indicates that the combination of this compound and dapsone exhibits synergistic effects, enhancing antibacterial activity beyond what either drug could achieve alone. In studies involving resistant strains, the combination significantly lowered the effective concentrations needed to inhibit bacterial growth.

Case Study: this compound-Dapsone Combination

In a study evaluating the efficacy of the this compound-dapsone combination against Mycobacterium ulcerans, the following results were observed:

- MIC for this compound : 0.5 mg/L

- MIC for Dapsone : 0.5 - 4 mg/L

- Synergy : The fractional inhibitory concentration (FIC) index was ≤0.5 for most strains tested, indicating strong synergistic activity.

In Vivo Efficacy

This compound's effectiveness extends beyond in vitro studies; it has been tested in vivo using mouse models:

- Mycobacterium leprae : this compound completely inhibited both dapsone-sensitive and dapsone-resistant strains when administered at a concentration of 0.05% in diet.

- Bactericidal Effects : The combination with dapsone allowed for a reduction in dosages by up to 80% while maintaining bactericidal efficacy.

特性

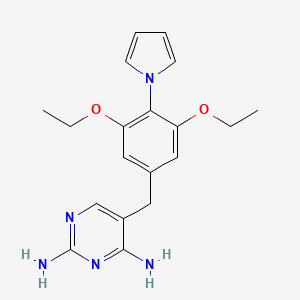

IUPAC Name |

5-[(3,5-diethoxy-4-pyrrol-1-ylphenyl)methyl]pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O2/c1-3-25-15-10-13(9-14-12-22-19(21)23-18(14)20)11-16(26-4-2)17(15)24-7-5-6-8-24/h5-8,10-12H,3-4,9H2,1-2H3,(H4,20,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMARPFMJVCXSAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1N2C=CC=C2)OCC)CC3=CN=C(N=C3N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20223355 | |

| Record name | Epiroprim | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20223355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73090-70-7 | |

| Record name | Epiroprim | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73090-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epiroprim [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073090707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epiroprim | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20223355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPIROPRIM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G69D95443 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。